molecular formula C17H17N5O2S B12018670 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol CAS No. 624725-77-5

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol

Cat. No.: B12018670
CAS No.: 624725-77-5
M. Wt: 355.4 g/mol
InChI Key: JRYQRNMVBZMTNQ-WOJGMQOQSA-N
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Description

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring. The final step involves the condensation of the triazole derivative with salicylaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The hydrazono group can be reduced to form a hydrazine derivative.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, making it useful in chelation therapy. The hydrazono group can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol is unique due to the presence of the ethoxyphenyl and mercapto groups, which confer specific chemical and biological properties

Properties

CAS No.

624725-77-5

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5O2S/c1-2-24-15-8-6-13(7-9-15)16-19-20-17(25)22(16)21-18-11-12-4-3-5-14(23)10-12/h3-11,21,23H,2H2,1H3,(H,20,25)/b18-11+

InChI Key

JRYQRNMVBZMTNQ-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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